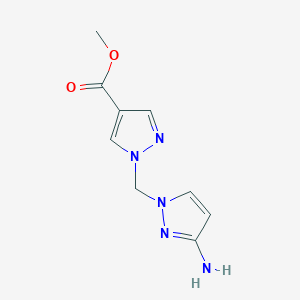

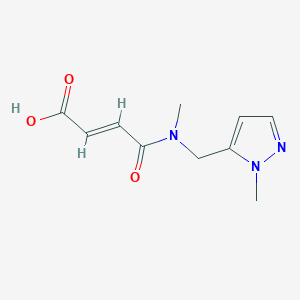

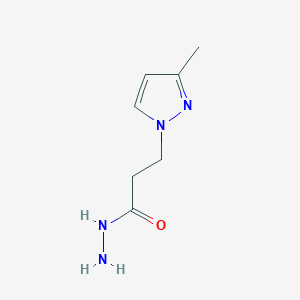

![molecular formula C7H9F3N2O B7761938 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761938.png)

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol

説明

“2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important building blocks has been reported . Another practical synthetic method involves the condensation of ethyl trifluoromethylacetoacetate with methylhydrazine in refluxing ethanol .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For example, they can undergo regioselective alkyne cycloaddition reactions, providing a general approach to 5-trifluoromethylpyrazoles .科学的研究の応用

Synthesis and Characterization:

- Jones et al. (1996) reported on the synthesis of a series of trifluoromethylazoles, including derivatives similar to 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol, and their potential use in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).

- Pérez et al. (2013) investigated palladium(II) and platinum(II) complexes with N1-hydroxyethyl-3,5-pyrazole derived ligands, providing insights into the structural characteristics of such compounds (Pérez et al., 2013).

Biological and Pharmacological Applications:

- Bhat et al. (2016) synthesized a new series of 1,2,3-triazolyl chalcone derivatives with potential anti-microbial, anti-oxidant, and anti-cancer activities, including compounds structurally related to 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol (Bhat et al., 2016).

- Küçükgüzel et al. (2013) explored celecoxib derivatives, including compounds with a structure similar to 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).

Chemical Properties and Reactions:

- Nayak and Poojary (2019) reported on the synthesis of compounds including 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which might offer insights into the reactivity and binding interactions of similar compounds (Nayak & Poojary, 2019).

Synthesis and Structural Studies:

- Bonacorso et al. (2009) focused on the synthesis of novel pyrazoles with potential for application in various fields, providing a foundation for understanding the synthesis and properties of compounds like 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol (Bonacorso et al., 2009).

作用機序

Target of Action

Compounds with a trifluoromethyl group (-cf3) have been reported to exhibit improved drug potency towards various enzymes .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .

Biochemical Pathways

The trifluoromethyl group is known to influence various biochemical processes, including enzyme inhibition .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially influence these properties, as it is known to enhance the lipophilicity and metabolic stability of drugs .

Result of Action

The presence of the trifluoromethyl group can potentially enhance the potency of drugs, leading to more effective enzyme inhibition .

Safety and Hazards

特性

IUPAC Name |

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-5-4-6(7(8,9)10)11-12(5)2-3-13/h4,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYMYBNLSWIEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

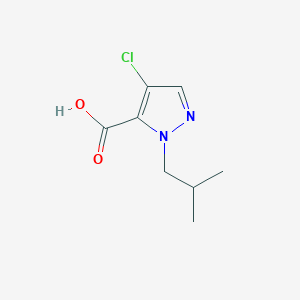

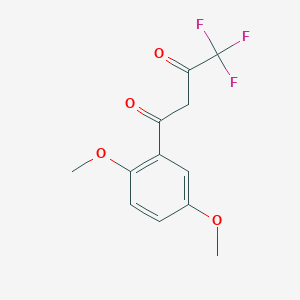

![4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride](/img/structure/B7761888.png)

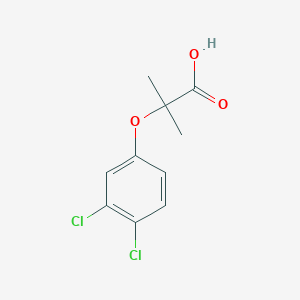

![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl chloride](/img/structure/B7761890.png)

![2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761912.png)